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molecular formula C7H7N3 B3077981 1-Methyl-1H-pyrazolo[4,3-B]pyridine CAS No. 1049730-78-0

1-Methyl-1H-pyrazolo[4,3-B]pyridine

Cat. No. B3077981
M. Wt: 133.15 g/mol
InChI Key: MAJMPAMZRGVCDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09371282B2

Procedure details

N-[1-(3-Bromo-pyridin-2-yl)-methylidene]-N′-methyl-hydrazine (5.7 g, 26.63 mmol), copper (I) iodide (507 mg, 2.66 mmol), trans-N,N′-dimethylcyclohexane-1,2-diamine (76 mg, 0.533 mmol) and potassium carbonate (7.36 g, 53.25 mmol) are suspended in 1-methyl-2-pyrrolidinone (20 mL) and heated at 120° C. for 3 h. The mixture is diluted with saturated ammonium chloride solution and ethyl acetate. The resulting emulsion is filtered, the phases separated and the organic phase washed with brine, dried and volatiles evaporated under reduced pressure. The residue is redissolved in ethyl ether, washed with brine and the solvent removed. The residue is purified by flash chromatography (0-60% EtOAc in cyclohexane) to give 1-methyl-1H-pyrazolo[4,3-b]pyridine (580 mg, content 85%, 14%)
Name
N-[1-(3-Bromo-pyridin-2-yl)-methylidene]-N′-methyl-hydrazine
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step Two
Quantity
7.36 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
copper (I) iodide
Quantity
507 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([CH:8]=[N:9][NH:10][CH3:11])=[N:4][CH:5]=[CH:6][CH:7]=1.CN[C@@H]1CCCC[C@H]1NC.C(=O)([O-])[O-].[K+].[K+]>CN1CCCC1=O.[Cl-].[NH4+].C(OCC)(=O)C.[Cu]I>[CH3:11][N:10]1[C:2]2[C:3](=[N:4][CH:5]=[CH:6][CH:7]=2)[CH:8]=[N:9]1 |f:2.3.4,6.7|

Inputs

Step One
Name
N-[1-(3-Bromo-pyridin-2-yl)-methylidene]-N′-methyl-hydrazine
Quantity
5.7 g
Type
reactant
Smiles
BrC=1C(=NC=CC1)C=NNC
Step Two
Name
Quantity
76 mg
Type
reactant
Smiles
CN[C@H]1[C@@H](CCCC1)NC
Step Three
Name
Quantity
7.36 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
copper (I) iodide
Quantity
507 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting emulsion is filtered
CUSTOM
Type
CUSTOM
Details
the phases separated
WASH
Type
WASH
Details
the organic phase washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
volatiles evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in ethyl ether
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (0-60% EtOAc in cyclohexane)

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC2=NC=CC=C21
Measurements
Type Value Analysis
AMOUNT: MASS 580 mg
YIELD: CALCULATEDPERCENTYIELD 16.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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